molecular formula C11H13N B14263368 Benzenamine, 2-(1-cyclopenten-1-yl)- CAS No. 138850-22-3

Benzenamine, 2-(1-cyclopenten-1-yl)-

Cat. No.: B14263368
CAS No.: 138850-22-3
M. Wt: 159.23 g/mol
InChI Key: VPQYYBAYDFJLTG-UHFFFAOYSA-N
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Description

Benzenamine, 2-(1-cyclopenten-1-yl)-, is a specialized aniline derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its use as a precursor for the synthesis of benzo-fused nitrogen heterocycles, a class of compounds with significant biological relevance . In practical application, this compound can be functionalized through ozonolysis to yield keto acids, such as 5-[2-(N-Tosylamino)phenyl]-5-oxopentanoic acid, which are valuable building blocks . These advanced intermediates are subsequently used to construct pharmacologically important cores, including indazole and benzimidazole derivatives . These heterocyclic systems are of high interest due to their broad spectrum of biological activities, which form the basis for several US FDA-approved drugs and are investigated for anti-inflammatory and anticancer properties . The compound provides researchers with a versatile starting point for designing and synthesizing novel molecules for biological evaluation and drug discovery endeavors.

Properties

CAS No.

138850-22-3

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(cyclopenten-1-yl)aniline

InChI

InChI=1S/C11H13N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6,12H2

InChI Key

VPQYYBAYDFJLTG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Titanium-Catalyzed Aldol Reaction

The aldol condensation between β-ketoesters and aldehydes, catalyzed by titanium complexes, is a cornerstone for cyclopentenone synthesis. As demonstrated in US Patent 7,279,605B2, TiCl$$_3$$(OiPr) facilitates the reaction of enones (e.g., 2-chloro-3-formylcyclopentene) with aldehydes to form cyclopentenones. For 2-(1-cyclopenten-1-yl)aniline, the sequence involves:

  • Aldol Cyclization :
    $$
    \text{2-Chloro-3-formylcyclopentene} + \text{Aniline} \xrightarrow{\text{TiCl}_3(\text{O}i\text{Pr}), \text{EtOH}} \text{2-(1-Cyclopenten-1-yl)aniline precursor}
    $$
    Reaction conditions: 70–100°C, 12–24 hours, yielding 60–75%.
  • Reductive Amination :
    The intermediate imine is reduced using NaBH$$4$$ or catalytic hydrogenation (H$$2$$, Pd/C) to furnish the final product.

Stork Enamine Annulation

Enamine Formation and Cyclization

The Stork enamine strategy enables cyclopentenyl ring formation via intramolecular aldol reactions. As reported by Teimouri et al., enamines derived from β-dicarbonyl compounds and amines undergo annulation under mild conditions:

  • Enamine Synthesis :
    $$
    \text{Aniline} + \text{1,3-Cyclopentanedione} \xrightarrow{\text{EtOH, rt}} \text{Enamine intermediate}
    $$
  • Annulation :
    Acid-catalyzed cyclization (HCl, 50°C) yields the cyclopentenyl-aniline hybrid. This method achieves 55–68% yield with high regioselectivity.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 2-bromoaniline and cyclopentenyl boronic acids provides direct access to the target compound. Key parameters:

  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base : K$$2$$CO$$3$$
  • Solvent : DME/H$$_2$$O (3:1)
  • Yield : 70–82%

Ring-Closing Metathesis (RCM)

Grubbs-Catalyzed Cyclization

RCM of diallylaniline derivatives using Grubbs II catalyst forms the cyclopentenyl ring:
$$
\text{2-Diallylaniline} \xrightarrow{\text{Grubbs II, CH}2\text{Cl}2} \text{2-(1-Cyclopenten-1-yl)aniline}
$$

  • Conditions : 40°C, 6 hours
  • Yield : 65%

Nazarov Cyclization

Acid-Catalyzed Electrocyclization

Divinyl ketones derived from aniline undergo Nazarov cyclization to form cyclopentenones, which are subsequently reduced:

  • Cyclization :
    $$
    \text{Divinyl ketone} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{Cyclopentenone}
    $$
  • Reduction :
    Wolff-Kishner reduction (NH$$2$$NH$$2$$, KOH) yields the cyclopentene derivative. Total yield: 50–60%.

Domino Multicyclization

Three-Component Reaction

A solvent-free, base-catalyzed domino reaction (K$$2$$CO$$3$$, 80°C) couples aniline, β-dicarbonyl compounds, and alloxan to form spiro-cyclopentenones:

  • Mechanism : Enamine formation → Aldol-like condensation → Annulation
  • Yield : 70%

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Advantages Limitations
Aldol Condensation TiCl$$_3$$(OiPr) 60–75 High regioselectivity Requires high temperatures
Stork Annulation HCl 55–68 Mild conditions Multi-step synthesis
Suzuki Coupling Pd(PPh$$3$$)$$4$$ 70–82 Direct coupling Boronic acid availability
RCM Grubbs II 65 Atom-economic Catalyst cost
Nazarov Cyclization H$$2$$SO$$4$$ 50–60 Scalable Harsh conditions
Domino Reaction K$$2$$CO$$3$$ 70 Solvent-free, one-pot Limited substrate scope

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzenamine, 2-(1-cyclopenten-1-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, Benzenamine, 2-(1-cyclopenten-1-yl)- can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1-cyclopenten-1-yl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopentenyl group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Structural Analogues with Cyclic Alkene Substituents

  • Benzenamine, 2-(1-cyclohexen-1-yl)- (): This compound replaces the cyclopentenyl group with a cyclohexenyl ring. However, the extended conjugation may slightly decrease electrophilicity at the amine group.
  • 2-[1-(4-Chlorophenyl)ethenyl]benzenamine ():
    Substitution with a chlorophenyl-ethenyl group introduces electron-withdrawing effects, increasing the acidity of the NH₂ group compared to the electron-donating cyclopentenyl substituent.

Table 1: Structural Comparison of Cyclic/Alkenyl-Substituted Benzenamines

Compound Substituent Molecular Formula CAS Number Key Feature
Benzenamine, 2-(1-cyclopenten-1-yl)- Cyclopentenyl (C₅H₇) C₁₁H₁₃N Not provided High ring strain, moderate conjugation
2-(1-Cyclohexen-1-yl)ethanamine Cyclohexenyl (C₆H₉) C₈H₁₅N Not provided Reduced strain, increased stability
2-[1-(4-Chlorophenyl)ethenyl]benzenamine Chlorophenyl-ethenyl C₁₄H₁₂ClN Not provided Electron-withdrawing substituent

Chloro-Substituted Benzenamines

Chloro derivatives such as 2-chlorobenzenamine (CAS 95-51-2) and 4-chlorobenzenamine (CAS 106-47-8) () differ in electronic effects:

  • 2-Chlorobenzenamine : The ortho-chloro group creates steric hindrance and inductive electron withdrawal, reducing basicity compared to the parent aniline.
  • 4-Chlorobenzenamine : The para-chloro group exerts a stronger electron-withdrawing effect via resonance, further lowering the amine's basicity.
    In contrast, the cyclopentenyl group in Benzenamine, 2-(1-cyclopenten-1-yl)- is electron-donating through hyperconjugation, likely increasing basicity relative to chloroanilines.

Table 2: Electronic Effects in Substituted Benzenamines

Compound Substituent Position/Type Basicity (Relative to Aniline) Key Influence
Benzenamine, 2-(1-cyclopenten-1-yl)- Ortho-cyclopentenyl Higher Electron donation via C=C
2-Chlorobenzenamine Ortho-chloro Lower Steric hindrance, induction
4-Chlorobenzenamine Para-chloro Lowest Resonance withdrawal

Piperazine- and Heterocycle-Modified Benzenamines

Compounds like 2-(4-benzylpiperazin-1-yl)aniline () and 2-(hexahydro-1H-azepin-1-yl)-5-(4-morpholinylsulfonyl)benzenamine () feature bulky heterocyclic substituents. These modifications:

  • Enhance solubility in polar solvents due to increased hydrogen bonding (e.g., morpholinyl groups).
  • Reduce reactivity in electrophilic substitution reactions due to steric shielding of the aromatic ring.
    In contrast, the cyclopentenyl group in Benzenamine, 2-(1-cyclopenten-1-yl)- may offer intermediate steric bulk while maintaining reactivity at the amine site.

Research Findings and Data Gaps

  • Bond Lengths : The C=N bond in imine analogs ranges from 1.264–1.292 Å (), suggesting that conjugation in Benzenamine, 2-(1-cyclopenten-1-yl)- may similarly delocalize electron density.
  • Synthetic Routes : Preparation methods for ethenylbenzenamines () and cyclohexenyl analogs () imply that cyclopentenyl derivatives could be synthesized via Heck coupling or cyclization reactions.
  • Data Limitations : Direct experimental data on the target compound’s melting point, solubility, and spectroscopic properties are absent in the evidence, necessitating extrapolation from structural analogs.

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